3-Piperazinobenzisothiazolehydrochloride
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Overview
Description
3-Piperazinobenzisothiazolehydrochloride is a chemical compound that belongs to the class of heterocyclic compounds. It is a hybrid molecule consisting of an isothiazole ring and a piperazine moiety. This compound is known for its significant biological activities, including its use as an antipsychotic agent due to its dopamine and serotonin antagonistic properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Piperazinobenzisothiazolehydrochloride typically involves the reaction of 3-chloro-1,2-benzisothiazole with piperazine. The reaction is carried out in the presence of a solvent such as t-butanol and under an inert atmosphere. The mixture is heated to reflux, and the reaction is monitored using thin-layer chromatography. After completion, the product is isolated by filtration and purified .
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors, precise temperature control, and efficient purification techniques to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
3-Piperazinobenzisothiazolehydrochloride undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of the piperazine ring.
Oxidation and Reduction: It can undergo oxidation and reduction reactions, altering its oxidation state and functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen chloride, toluene, and isopropyl alcohol. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various substituted derivatives of this compound .
Scientific Research Applications
3-Piperazinobenzisothiazolehydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Mechanism of Action
The mechanism of action of 3-Piperazinobenzisothiazolehydrochloride involves its interaction with dopamine and serotonin receptors. By antagonizing these receptors, the compound can modulate neurotransmitter activity in the brain, which is beneficial in the treatment of psychiatric disorders such as schizophrenia .
Comparison with Similar Compounds
Similar Compounds
Ziprasidone: Another antipsychotic agent with a similar structure and mechanism of action.
Periciazine: A phenothiazine derivative with antipsychotic properties.
Uniqueness
3-Piperazinobenzisothiazolehydrochloride is unique due to its hybrid structure combining an isothiazole ring and a piperazine moiety. This structural feature contributes to its distinct pharmacological profile and broad range of biological activities .
Properties
IUPAC Name |
3-piperazin-2-yl-1,2-benzothiazole;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N3S.ClH/c1-2-4-10-8(3-1)11(14-15-10)9-7-12-5-6-13-9;/h1-4,9,12-13H,5-7H2;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UBLBXVSCFWFQMZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNC(CN1)C2=NSC3=CC=CC=C32.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14ClN3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.77 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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